
(S)-2,2,6-Trimethylcyclohexanone
Vue d'ensemble
Description
(S)-2,2,6-Trimethylcyclohexanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Molecular Structure Analysis
A study by Askari, Schäfer, and Seip (1976) utilized electron diffraction in the vapor phase, combined with vibrational and conformational calculations, to analyze the molecular structure of 2,2,6-trimethylcyclohexanone. This study provided detailed insights into the average C-H and C-C bonds of the compound and identified five local conformational energy minima (Askari, Schäfer, & Seip, 1976).
2. Enzymatic Synthesis and Chirality
Research by Wada et al. (2003) described a practical enzymatic synthesis of a doubly chiral compound derived from 2,2,6-trimethylcyclohexanone, highlighting its application in introducing chirality and producing compounds with high enantiomeric excess. This method involved the use of old yellow enzyme 2 of Saccharomyces cerevisiae and levodione reductase of Corynebacterium aquaticum (Wada et al., 2003).
3. Synthesis of Versatile Intermediates
Subbaraju, Manhas, and Bose (1992) developed a synthesis method for 2-hydroxy-2,6,6-trimethylcyclohexanone by oxidizing β-cyclocitral and using methanolic sodium hydroxide for hydrolysis. This process highlights the versatility of 2,2,6-trimethylcyclohexanone as an intermediate in chemical synthesis (Subbaraju et al., 1992).
4. Aroma Descriptor in Fortified Wines
De Freitas et al. (1999) identified 2,2,6-trimethylcyclohexanone as a minor constituent in young fortified wines, serving as a sensorial descriptor of rock-rose aroma. This finding demonstrates the compound's role in contributing to the flavor profile of specific alcoholic beverages (De Freitas et al., 1999).
5. Development of Natural Carotenoids
Leuenberger et al. (1976) reported on the synthesis of optically active natural carotenoids and related compounds, using 2,2,6-trimethylcyclohexanone as a key chiral compound. This synthesis was vital for producing hydroxylated carotenoids like zeaxanthin and cryptoxanthin (Leuenberger et al., 1976).
6. Synthesis of Homosafranic Acid
Schmidt (1976) developed a process to convert 2,2,6-trimethylcyclohexanone to 1-(2-hydroxyethyl)-2,6,6-trimethyl-1,3-cyclohexadiene, demonstrating an efficient route to synthesize homosafranic acid, a compound of interest in organic chemistry (Schmidt, 1976).
7. Synthesis of Limonoid Model Insect Antifeedants
Mateos and Blanco (1991) investigated the aldol condensation of 2,2,6-trimethylcyclohexanone for the preparation of limonoid model compounds, which are significant in the study of natural insect antifeedants (Mateos & Blanco, 1991).
Propriétés
IUPAC Name |
(6S)-2,2,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOLGVTNLDBFI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



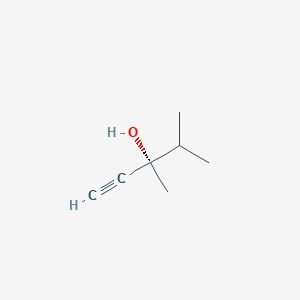

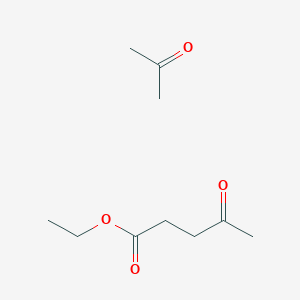
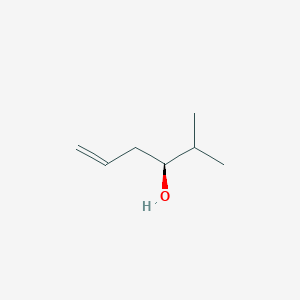
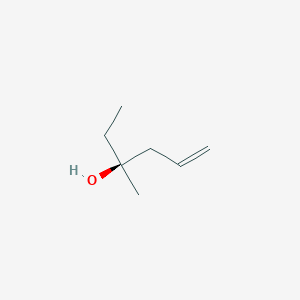


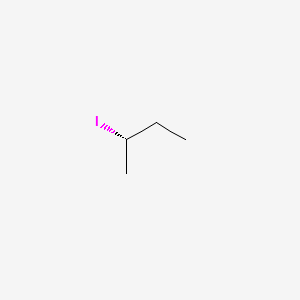
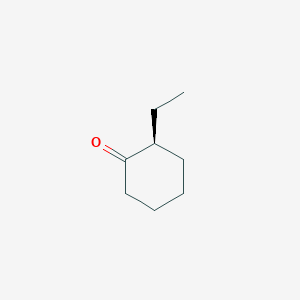

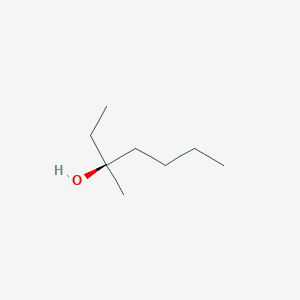
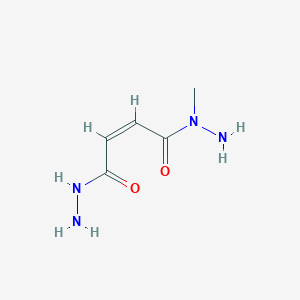

![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)